Apigenin 7-sulfate

Pharmacokinetics ADME Bioavailability

Generic apigenin lacks bioavailability and fails to represent true in vivo metabolite profiles, causing calibration errors in pharmacokinetic studies. Apigenin 7-sulfate is the solution-a major circulating phase II conjugate. - **Critical for ADME**: One of three major human metabolites; accounts for 11.2-34% of intake vs. 0.5% for parent aglycone. - **Gain-of-function**: Inactive parent gains antioxidant capacity upon sulfation; essential for mechanism-of-action studies. - **Pharmacogenomics**: Certified substrate for SULT1A1/1A2/1A3/1C4 isoform activity assays.

Molecular Formula C15H10O8S
Molecular Weight 350.3 g/mol
CAS No. 56857-56-8
Cat. No. B12296213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApigenin 7-sulfate
CAS56857-56-8
Molecular FormulaC15H10O8S
Molecular Weight350.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OS(=O)(=O)O)O)O
InChIInChI=1S/C15H10O8S/c16-9-3-1-8(2-4-9)13-7-12(18)15-11(17)5-10(6-14(15)22-13)23-24(19,20)21/h1-7,16-17H,(H,19,20,21)
InChIKeyUQUHXFINOFUDCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Apigenin 7-Sulfate: Chemical Identity and Key Characteristics


Apigenin 7-sulfate (CAS 56857-56-8) is a sulfated flavone metabolite belonging to the flavonoid class of polyphenols, characterized by a 2-phenylchromen-4-one backbone with a sulfate group esterified at the 7-OH position [1]. It occurs naturally as a secondary metabolite in plants such as Bixa orellana (annatto) and various marine species, and is also produced endogenously as a major phase II conjugate of dietary apigenin in humans [2][3]. The compound carries a physiological charge of −1 at neutral pH, a predicted water solubility of approximately 0.24 g/L, and a calculated logP of ~0.82–2.23, distinguishing its physicochemical profile from non-sulfated flavonoid analogs [1].

Why Generic Apigenin Cannot Substitute for Apigenin 7-Sulfate


Substituting apigenin 7-sulfate with the parent aglycone apigenin or other structurally similar flavones (e.g., luteolin, chrysin) in experimental or industrial workflows introduces critical confounds: (i) apigenin per se exhibits negligible oral bioavailability with only ~0.5% of ingested dose recoverable as total metabolites in urine, whereas apigenin 7-sulfate is one of the three major circulating and excreted in vivo metabolites that collectively account for 11.2–34% of intake [1]; (ii) apigenin and luteolin diverge fundamentally in their dominant phase II conjugation routes—apigenin preferentially undergoes sulfate conjugation while luteolin is primarily glucuronidated—yielding distinct metabolite panels with different bioactivities [2]; (iii) the parent apigenin molecule is essentially inactive in the DPPH radical-scavenging assay, but its sulfated metabolites gain significant antioxidant capacity during biotransformation, a gain-of-function that is not observed with luteolin or luteolin 7-O-glucoside [3]. These differences mean that procurement of the specific sulfated metabolite, rather than a generic flavone, is essential for experiments designed to probe metabolite-mediated pharmacology, validate analytical methods for in vivo metabolite quantification, or develop sulfated flavonoid reference standards.

Quantitative Differentiation from Closest Analogs and Metabolites


Major Authentic In Vivo Metabolite in Human ADME Studies

In a controlled human ADME study (NCT03526081), apigenin administered as the parent aglycone was poorly absorbed, with total urinary excretion of all apigenin-related metabolites reaching only 0.5% of intake over 0–24 h. In stark contrast, when apigenin was delivered as its naturally occurring glycosides (parsley drink), apigenin-7-sulfate—together with apigenin-4′-glucuronide and apigenin-7-glucuronide—was identified as one of three major in vivo metabolites, and their combined urinary excretion reached 11.2% of intake. With chamomile tea (apigenin-7′-O-glucoside), excretion reached 34% of intake [1]. This demonstrates that apigenin 7-sulfate is not merely a synthetic derivative but a quantitatively significant circulating metabolite that must be used as an authentic reference standard for accurate bioanalytical quantification.

Pharmacokinetics ADME Bioavailability Flavonoid metabolism

Divergent Phase II Conjugation: Sulfation vs. Glucuronidation

In a comparative rat biotransformation study using Dendranthema morifolium extracts, apigenin and luteolin—two structurally similar flavones differing only by a 3′-OH group—were shown to undergo fundamentally different phase II metabolic pathways. Apigenin was metabolized predominantly through sulfate conjugation, while luteolin was processed mainly through glucuronide conjugation [1]. This pathway preference has profound implications: glucuronidated metabolites are generally substrates for β-glucuronidase-mediated deconjugation and enterohepatic recycling, whereas sulfated metabolites may exhibit distinct tissue distribution, clearance kinetics, and biological activity profiles.

Drug metabolism Phase II conjugation Sulfotransferase Flavonoid comparative metabolism

Biotransformation-Dependent Gain of Antioxidant Function

Schlupper et al. (2006) incubated four flavonoids—apigenin, luteolin, luteolin 7-O-glucoside, and 3′,4′-dihydroxyflavone—with cultured rat hepatocytes and monitored the DPPH radical-scavenging capacity of the resulting metabolite mixtures over time. Apigenin, which lacks the catechol B-ring motif required for direct antioxidant activity, was initially inactive in the DPPH assay. Remarkably, as phase II metabolism (predominantly sulfation) progressed, the antioxidant capacity of the apigenin incubation medium increased strongly over 22 h. In direct contrast, luteolin and luteolin 7-O-glucoside—which possess the catechol group and are initially active—showed a progressive decrease in antioxidant capacity as they were metabolized [1]. This gain-of-function for apigenin metabolites, including apigenin 7-sulfate formed by hepatocyte SULT enzymes, is a unique differentiation feature not shared by the close structural analog luteolin.

Biotransformation Antioxidant DPPH assay Flavonoid metabolite activity

Regiospecific 7-O-Sulfation by Human SULT1A3 Kinetics

Meng et al. (2012) demonstrated that among sixteen flavonoids spanning five structural subclasses, recombinant human SULT1A3 exclusively sulfated apigenin at the 7-OH position, with no detectable 4′-O-sulfate formation in the recombinant enzyme system. This regiospecificity was corroborated in Caco-2 cell lysates, where 7-O-sulfation was the primary pathway with only trace 4′-O-sulfation [1]. Jiang et al. (2015) subsequently quantified the enzyme kinetics of this reaction: SULT1A3-mediated sulfation of apigenin followed substrate inhibition kinetics with an apparent Km of 0.355 ± 1.04 μM, Ksi of 23.62 ± 0.06 μM, and Vmax of 65.71 ± 1.30 nmol/(min·mg), yielding a catalytic efficiency (Vmax/Km) of 185.10 mL/(min·mg) [2]. By comparison, glucuronidation of apigenin by UGT enzymes proceeds at rates typically 2.5- to 6-fold faster than sulfation in Caco-2 models, yet the 7-O-sulfate remains a major intestinal metabolite because of high SULT expression in enterocytes [1].

Sulfotransferase SULT1A3 Enzyme kinetics Regiospecific sulfation

Predominant Metabolite in Intestinal Lumen Excretion

In a 2025 biomimetic enterohepatic microenvironment model combining intestinal epithelial and liver cells, apigenin was extensively metabolized through phase I and phase II pathways. Of the 28 metabolites detected across apical (intestinal excretion) and basolateral (systemic distribution) compartments, apigenin-7-sulfate was identified as the single predominant metabolite released into the intestinal lumen (apical compartment), while sulfation, acetylation, and taurine-conjugated products constituted the major systemically distributed metabolites [1]. Cumulative absorption of apigenin reached 26% over 240 min, with a maximum of 24% (1.37 μg/mL) of absorbed apigenin distributed to the basolateral compartment in parent form. This demonstrates that apigenin-7-sulfate is not only a systemic metabolite but the dominant species excreted back into the intestinal lumen, consistent with an enteric recycling role that is distinct from glucuronidated metabolites.

Enterohepatic model Intestinal metabolism Apigenin bioavailability Metabolite profiling

SULT1A1 Genetic Variants and Inter-Individual Sulfation Variability

Human SULT1A1, a major hepatic and intestinal sulfotransferase, exhibits common genetic polymorphisms defining three allozymes: SULT1A1*1 (normal activity), *2 (low activity), and *3 (normal activity). In vitro characterization using recombinant allozymes demonstrated that the SULT1A1*2 variant exhibits significantly reduced catalytic activity toward apigenin compared to the *1 and *3 allozymes [1]. Separately, a comprehensive SULT profiling study identified four SULT isoforms capable of sulfating apigenin: SULT1A1, 1A2, 1A3, and 1C4, with liver and intestine cytosols displaying markedly higher sulfating activity than lung and kidney [2]. This multi-enzyme redundancy with isoform-specific kinetics and genetic variability means that apigenin sulfation capacity—and thus the in vivo formation of apigenin 7-sulfate—is subject to significant inter-individual pharmacogenetic variation, a factor that must be controlled in clinical metabolite studies by using authentic apigenin 7-sulfate as a quantitative reference.

Pharmacogenomics SULT1A1 polymorphism Apigenin sulfation Inter-individual variability

High-Value Procurement and Application Scenarios


LC-MS/MS Reference Standard for Pharmacokinetic Studies

Human ADME studies have established that apigenin-7-sulfate is one of only three major metabolites appearing in plasma and urine after ingestion of apigenin glycosides, with combined metabolite excretion reaching 11.2–34% of intake compared to a mere 0.5% for the parent aglycone [1]. Any clinical pharmacokinetic or dietary intervention study aiming to quantify systemic apigenin exposure must therefore include an authentic apigenin 7-sulfate reference standard for accurate calibration of LC-MS/MS methods targeting this metabolite in plasma and urine. Substituting with apigenin aglycone or a non-sulfated analog would introduce systematic quantification errors and prevent valid cross-study comparisons.

Enterohepatic Disposition and Enteric Recycling Model Development

Apigenin-7-sulfate was identified as the predominant metabolite released into the intestinal lumen in a biomimetic enterohepatic model, distinct from the sulfation, acetylation, and taurine conjugates that preferentially distribute systemically [2]. Researchers developing Caco-2/HT29 co-culture or microfluidic gut–liver models to study flavonoid enteric recycling must procure apigenin 7-sulfate as both an authentic product standard for efflux transporter studies (e.g., BCRP, MRP2) and as a substrate for intestinal sulfatase-mediated deconjugation experiments. The compound's unique compartment-specific enrichment cannot be replicated using generic apigenin or glucuronide conjugates.

Mechanistic Studies of Metabolite Gain-of-Function

The observation that apigenin—initially inactive in the DPPH assay—gains significant antioxidant capacity upon hepatocyte-mediated phase II metabolism (primarily sulfation), while luteolin and luteolin 7-O-glucoside lose activity, represents a unique and inverted structure–activity relationship [3]. Laboratories investigating this gain-of-function mechanism require purified apigenin 7-sulfate to directly test the hypothesis that 7-O-sulfation itself confers the observed antioxidant activity increase, and to serve as a positive control in assays comparing the radical-scavenging capacity of individual sulfated versus glucuronidated flavonoid metabolites.

Pharmacogenomic SULT Polymorphism Impact Studies

Given that SULT1A1*2 low-activity allozyme reduces apigenin sulfation capacity, and that four distinct SULT isoforms (1A1, 1A2, 1A3, 1C4) collectively mediate apigenin sulfation in a tissue-specific manner [4][5], pharmacogenomic studies investigating inter-individual variability in flavonoid metabolism require apigenin 7-sulfate as a certified reference material for enzyme activity assay calibration, metabolite identification in genotype-stratified human tissue cytosols, and absolute quantification of sulfated product formation rates across SULT allozyme panels.

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